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molecular formula C5H6BF4N B8347671 Pyridinium tetrafluoroborate CAS No. 505-07-7

Pyridinium tetrafluoroborate

Cat. No. B8347671
M. Wt: 166.91 g/mol
InChI Key: XQWGWUVFHYKJNZ-UHFFFAOYSA-O
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Patent
US04666906

Procedure details

A solution of 1-(methylamino)-2,2-dimethoxyethane (132.6 g; 1.11 mol) and pyridine (94.5 ml; 1.17 mol) in THF (1.3 ) was brought to 0°-5° C. with an ice-bath and nitrosonium tetrafluoroborate (139.5 g; 1.19 mol) was added in portions over 35 minutes. Fuming was observed and the temperature of the reaction mixture was kept below 20° C. throughout the addition. After stirring an additional 20 minutes, the white solid which had formed (pyridinium tetrafluoroborate) was filtered and CH2Cl2 and H2O were added. The organic phase was washed a second time with H2O, dried (anhyd. Na2CO3) and concentrated in vacuo at 40° C. to yield an amber oil. This oil was distilled at vacuum pump pressure (2-4 mm Hg) to yield Compound (XXVII-A), N-Methyl-N-(2,2-dimethoxyethyl)nitrosoamine (73.0 g; 44%) as a yellow liquid: bp 75°-85° C. Both TLC and NMR indicated a mixture of Z and E isomers.
Quantity
132.6 g
Type
reactant
Reaction Step One
Quantity
94.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
139.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNCC(OC)OC.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[F:15][B-:16]([F:19])([F:18])[F:17].N#[O+]>C1COCC1>[F:15][B-:16]([F:19])([F:18])[F:17].[NH+:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
132.6 g
Type
reactant
Smiles
CNCC(OC)OC
Name
Quantity
94.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
139.5 g
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the temperature of the reaction mixture was kept below 20° C. throughout the addition

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
F[B-](F)(F)F.[NH+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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